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molecular formula C8H12N4O2 B8554587 5-Nitro-1-methyl-2-(2-dimethylaminovinyl)-imidazole

5-Nitro-1-methyl-2-(2-dimethylaminovinyl)-imidazole

Cat. No. B8554587
M. Wt: 196.21 g/mol
InChI Key: SCYMXRCVXLEBFH-UHFFFAOYSA-N
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Patent
US03952007

Procedure details

14.1 g. (0.1 mole) of 5-nitro-1,2-dimethylimidazole and 21 g. (0.12 mole) of bis-dimethylamino-tert.-butoxymethane were heated in 90 ml. of dimethylformamide to 130° C. for 15 minutes. After cooling, the red crystals were vacuum-filtered and recrystallized from dimethylformamide.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:8]([CH3:9])[C:7]([CH3:10])=[N:6][CH:5]=1)([O-:3])=[O:2].[CH3:11][N:12]([CH:14](N(C)C)OC(C)(C)C)[CH3:13]>CN(C)C=O>[N+:1]([C:4]1[N:8]([CH3:9])[C:7]([CH:10]=[CH:11][N:12]([CH3:14])[CH3:13])=[N:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CN=C(N1C)C
Step Two
Name
Quantity
0.12 mol
Type
reactant
Smiles
CN(C)C(OC(C)(C)C)N(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the red crystals were vacuum-filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CN=C(N1C)C=CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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